3-(4-Fluorobenzyl)piperidine hydrochloride
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Overview
Description
3-(4-Fluorobenzyl)piperidine hydrochloride is an organic compound with the chemical formula C12H17ClFN. It is a white solid powder that is stable at room temperature. This compound is used in the synthesis of various piperidine-based drugs, including anxiolytics and antidepressants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Can be reduced to form corresponding alcohols or amines
Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyl position
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 4-Fluorobenzyl ketone or 4-fluorobenzoic acid
Reduction: 4-Fluorobenzyl alcohol or 4-fluorobenzylamine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-(4-Fluorobenzyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential effects on neurotransmitter systems
Medicine: Investigated for its potential use in developing new anxiolytic and antidepressant drugs
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzyl)piperidine hydrochloride
- 3-(4-Chlorobenzyl)piperidine hydrochloride
- 3-(4-Methylbenzyl)piperidine hydrochloride
Uniqueness
3-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its pharmacological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNGUDOVPBOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592098 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-38-3 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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